molecular formula C19H18O6 B2991264 Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374710-58-4

Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2991264
CAS No.: 374710-58-4
M. Wt: 342.347
InChI Key: HYGBUXSESCENMC-UHFFFAOYSA-N
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Description

Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate, also known as MPOF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOF is a furanocoumarin derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt signaling pathway. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells by downregulating cyclin D1 and upregulating p21 and p27. In inflammation, this compound inhibits the activation of NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα. Furthermore, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibits cell growth and induces apoptosis by activating caspase-3 and caspase-9. Additionally, this compound induces cell cycle arrest by downregulating cyclin D1 and upregulating p21 and p27. In inflammation, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibits the activation of NF-κB signaling pathway. Furthermore, this compound has been shown to have antioxidant effects by reducing oxidative stress and scavenging free radicals.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate is its broad range of biological activities, which makes it a promising candidate for various therapeutic applications. Additionally, this compound is relatively easy to synthesize and has good stability and solubility in water. However, one of the limitations of this compound is its low bioavailability, which may limit its effectiveness in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate. Firstly, more studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Secondly, the development of more effective delivery systems may improve the bioavailability of this compound and enhance its therapeutic efficacy. Thirdly, the potential synergistic effects of this compound with other drugs or natural compounds should be investigated. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various diseases.
In conclusion, this compound, or this compound, is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Although there are some limitations to this compound, such as its low bioavailability and limited understanding of its mechanism of action, the future directions for research on this compound are promising.

Synthesis Methods

Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate can be synthesized through a multi-step process that involves the condensation of 7-hydroxycoumarin with propyl ketone to form 2-oxo-4-propylchromene. This intermediate is then reacted with formaldehyde and methanol to produce the methyl ether derivative. Finally, the furan ring is introduced through a cyclization reaction using furfural and acetic acid. The resulting product is this compound.

Scientific Research Applications

Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In neurodegenerative disorders, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation.

Properties

IUPAC Name

methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-3-4-12-9-18(20)25-17-10-13(5-7-15(12)17)23-11-14-6-8-16(24-14)19(21)22-2/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGBUXSESCENMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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